
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate alkyl halides with epoxides under basic conditions. One common method is the reaction of 3-methyl-2-(propan-2-yl)oxirane with butan-2-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted oxiranes or open-chain compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Propyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Butyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct reactivity and properties compared to its analogs. The presence of different alkyl groups can influence the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
methyl 3-butan-2-yl-3-methyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-9(4)11(5)12(15-11,8(2)3)10(13)14-6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
LWDLMQLNCWMTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
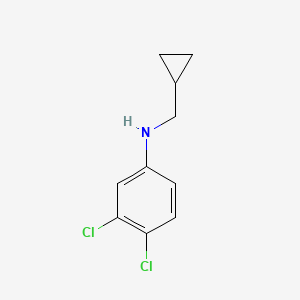

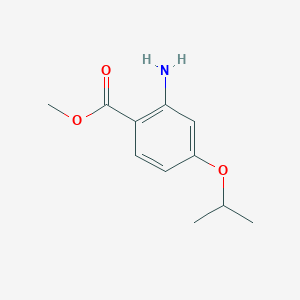

![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)

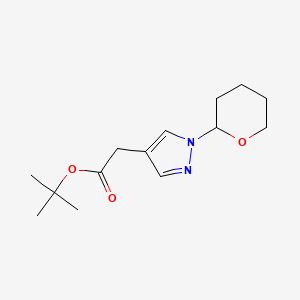
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
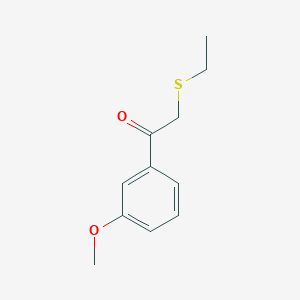

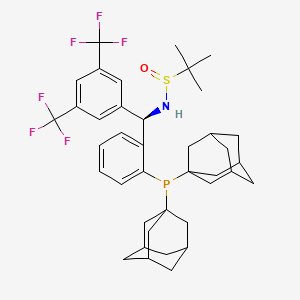
![1,18-Dihydroxy-12-{1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0,4,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13653808.png)
